molecular formula C8H12O4 B1356602 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid CAS No. 38853-85-9

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B1356602
CAS No.: 38853-85-9
M. Wt: 172.18 g/mol
InChI Key: RMNUHMJLVUBJPN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[44]nonane-6-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₄ It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a nonane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spirocyclic structure but with different functional groups.

    4,4-Dihydroxypimelic acid dilactone: Another spirocyclic compound with distinct chemical properties.

Uniqueness: 1,4-Dioxaspiro[44]nonane-6-carboxylic acid is unique due to its specific combination of a dioxane ring and a nonane ring with a carboxylic acid group

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-2-1-3-8(6)11-4-5-12-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNUHMJLVUBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539172
Record name 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38853-85-9
Record name 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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